2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves the reaction of benzotriazole with an appropriate acetohydrazide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to improve yield and reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones.
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzotriazol-1-yl)-1-(2-chloro-benzo-yl)ethyl 4-methyl-benzoate
- 2-(1H-benzotriazol-1-yl)-1-(4-bromo-benzo-yl)ethyl 4-methyl-benzoate
Uniqueness
Compared to similar compounds, 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide is unique due to its specific structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N5O2 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5O2/c28-22(15-27-21-9-5-4-8-20(21)24-26-27)25-23-14-17-10-12-19(13-11-17)29-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,25,28)/b23-14+ |
InChI Key |
NHJJZAYYQXGJGF-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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